N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound is characterized by its unique structural features, which include a thieno[3,4-c]pyrazole moiety and an oxolan-2-ylmethyl side chain. The compound's molecular formula is C19H26N4OS, and it has garnered attention for its potential applications in medicinal chemistry.
This compound can be classified under several categories:
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The general approach may include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Additionally, purification steps such as recrystallization or chromatography are essential to isolate the desired product from by-products.
The molecular structure of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide can be represented using various structural formulas:
CC(c1ccc(c(c1)C)n1c(c(c(c1)N)C)C(=S)C1=NN=C1S(C)=C1)C(C)C
InChI=1S/C19H26N4OS/c1-13(2)8-5-9(3)10(6-8)16(21)20(14(4)15(22)23)18(24)25/h5-7H,1-4H3,(H,22,23)(H,24,25)
The compound has a molecular weight of approximately 370.50 g/mol and exhibits specific stereochemistry due to the presence of multiple chiral centers.
The chemical behavior of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide can be explored through various reactions:
Each reaction pathway should be carefully monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for this compound is hypothesized based on its structural features and known biological activities of similar compounds:
Experimental studies are required to elucidate the precise mechanism and confirm its pharmacological effects through in vitro and in vivo assays.
The physical properties of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide include:
Key chemical properties include:
This compound has potential applications in various fields:
Given its complex structure and potential biological activity, N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide represents an intriguing subject for further research within medicinal chemistry and pharmacology.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8